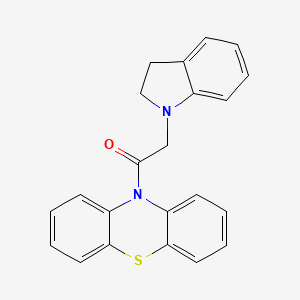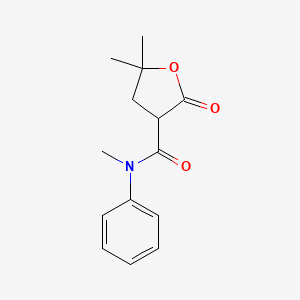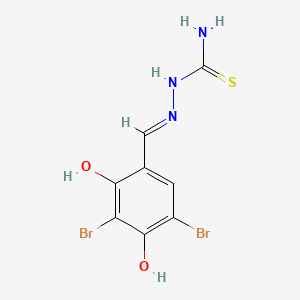
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is derived from 3,5-Dibromo-2,4-dihydroxybenzaldehyde, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 3,5-Dibromo-2,4-dihydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.
Medicine: Research has indicated potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and hydroxyl groups play a crucial role in these interactions, facilitating strong binding to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: The parent compound, which shares similar structural features but lacks the thiosemicarbazone moiety.
2,4-Dihydroxybenzaldehyde: A related compound that lacks the bromine atoms and thiosemicarbazone group.
5-Bromo-3,4-dihydroxybenzaldehyde: Another brominated derivative with different substitution patterns.
Uniqueness
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone is unique due to the presence of both bromine atoms and the thiosemicarbazone group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H7Br2N3O2S |
|---|---|
Molekulargewicht |
369.04 g/mol |
IUPAC-Name |
[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3O2S/c9-4-1-3(2-12-13-8(11)16)6(14)5(10)7(4)15/h1-2,14-15H,(H3,11,13,16)/b12-2+ |
InChI-Schlüssel |
UTJSDBUUDHPLQY-SWGQDTFXSA-N |
Isomerische SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=S)N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
![7-benzyl-2-[(2-oxopropyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373474.png)
![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)
![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)
![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
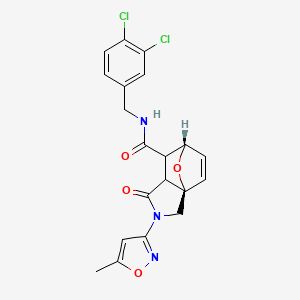
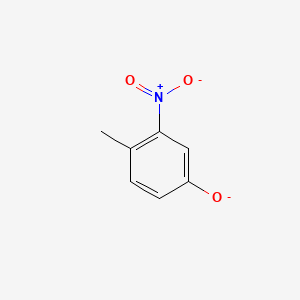
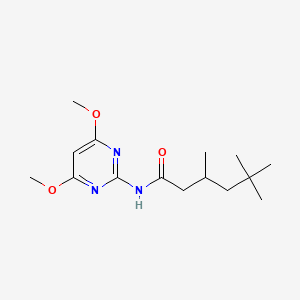
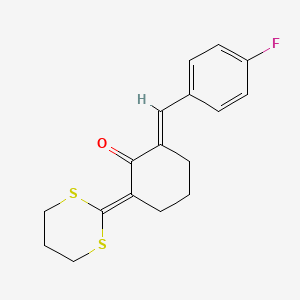

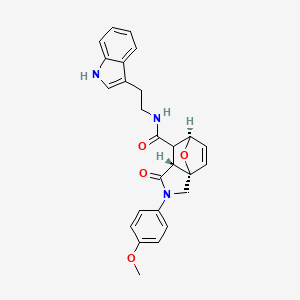
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
